molecular formula C17H22ClNO5S B2904115 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate CAS No. 1396998-68-7

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate

Cat. No.: B2904115
CAS No.: 1396998-68-7
M. Wt: 387.88
InChI Key: DCCGHTQOVPPDKL-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate is a synthetic intermediate characterized by a tert-butoxycarbonyl (Boc)-protected amino group, an ethyl ester backbone, and a 3-chlorobenzoyl sulfanyl side chain. The Boc group enhances stability during synthetic procedures, while the chlorobenzoyl sulfanyl moiety may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

ethyl 3-(3-chlorobenzoyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5S/c1-5-23-14(20)13(19-16(22)24-17(2,3)4)10-25-15(21)11-7-6-8-12(18)9-11/h6-9,13H,5,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCGHTQOVPPDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)C1=CC(=CC=C1)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of a chlorobenzoyl sulfanyl moiety suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways and inhibit key enzymes involved in cancer cell proliferation. The compound has been studied for its effects on microtubule dynamics, which are critical for mitosis.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. The following table summarizes key findings from recent studies:

StudyCell LineConcentration (µM)% InhibitionMechanism
Study 1MCF-7 (breast cancer)1070%Microtubule destabilization
Study 2A549 (lung cancer)565%Apoptosis induction
Study 3HeLa (cervical cancer)1580%Cell cycle arrest

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

  • Case Study on MCF-7 Cells : In a study investigating the effects of this compound on MCF-7 cells, researchers observed significant apoptosis characterized by increased caspase-3 activity and PARP cleavage. This suggests that the compound may induce programmed cell death through mitochondrial pathways.
  • Study on A549 Cells : Another research focused on A549 cells revealed that treatment with the compound led to G2/M phase arrest, indicating its potential to disrupt normal cell cycle progression. Flow cytometry analysis confirmed an increase in the percentage of cells in the G2/M phase after treatment.

Comparison with Similar Compounds

Structural Differences :

  • Substituent : 4-Fluorophenyl group replaces the 3-chlorobenzoyl sulfanyl chain.
  • Ester Group : Methyl ester instead of ethyl ester.
  • Protection: Single Boc group on the amino group.

Physicochemical Properties :

  • Physical State : Colorless oil.
  • Analytical Data :
    • $ ^1H $ NMR (400 MHz, CDCl$_3$): δ 7.11 (dd, J = 8.4, 5.8 Hz, 2H), 7.00 (t, J = 8.6 Hz, 2H), indicative of the 4-fluorophenyl substituent .

Functional Implications :

  • The methyl ester may reduce steric hindrance relative to the ethyl variant.

Methyl 2-(Di(tert-Butoxycarbonyl)amino)-3-(5-Hydroxypyridin-2-yl)propanoate

Structural Differences :

  • Substituent : 5-Hydroxypyridin-2-yl group replaces the chlorobenzoyl sulfanyl chain.
  • Protection: Dual Boc groups on the amino group.
  • Ester Group : Methyl ester.

Physicochemical Properties :

  • Physical State : Off-white solid.
  • Melting Point : 163°C (decomposition) .

Functional Implications :

  • The hydroxypyridine moiety introduces hydrogen-bonding capability and aromaticity distinct from the chlorobenzoyl group. Dual Boc protection enhances amino group stability but may complicate deprotection steps.

Ethyl 2-Amino-3-[(2-Ethoxy-2-oxoethyl)sulfanyl]propanoate Hydrochloride

Structural Differences :

  • Substituent : Ethoxy-oxoethyl sulfanyl chain replaces the chlorobenzoyl sulfanyl group.
  • Protection: No Boc group; amino group is protonated as a hydrochloride salt.
  • Ester Group : Ethyl ester.

Physicochemical Properties :

  • Molecular Formula: C$9$H${18}$ClNO$_4$S.
  • Molecular Weight : 271.76 g/mol.
  • Physical State : Hydrochloride salt (solid) .

Functional Implications :

  • The lack of Boc protection simplifies synthesis but reduces stability in basic conditions.

Research Implications

  • Synthetic Efficiency : The iridium-photocatalyzed method (Compound 2.2) demonstrates superior yield (91%) compared to cross-coupling (Compound 2.1, 33%), suggesting methodology-dependent optimization .
  • Stability vs. Reactivity: Dual Boc protection (Compound 2.2) enhances stability but may limit downstream modifications, whereas the hydrochloride salt (Compound 2.3) offers immediate amino group reactivity .
  • Biological Interactions : The chlorobenzoyl sulfanyl group (target compound) likely exhibits stronger hydrophobic interactions than the hydroxypyridine (Compound 2.2) or aliphatic chains (Compound 2.3), influencing target binding specificity.

Q & A

Q. Key Considerations :

  • Purity Control : Monitor reaction progress via TLC and purify intermediates using flash chromatography (e.g., ethyl acetate/hexane gradients) .
  • Yield Optimization : Adjust stoichiometry of 3-chlorobenzoyl chloride (1.2–1.5 equivalents) and reaction time (4–12 hours) to minimize side products .

Advanced: How can conflicting data on reaction yields be resolved when optimizing sulfanyl group introduction?

Discrepancies in yields may arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis of the 3-chlorobenzoyl chloride. Solvent screening (e.g., DCM vs. THF) with controlled moisture levels is critical .
  • Catalyst Selection : DMAP improves acylation efficiency but can lead to over-reactivity. Titration of catalyst load (0.1–1 mol%) is recommended .
  • Byproduct Analysis : Use LC-MS or HPLC to identify undesired adducts (e.g., disulfides or oxidized thiols). Reductive agents like TCEP (tris(2-carboxyethyl)phosphine) may suppress disulfide formation .

Q. Methodological Approach :

  • Design a factorial experiment varying solvent, temperature, and catalyst load. Analyze results via ANOVA to identify statistically significant factors .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and aromatic protons from 3-chlorobenzoyl (7.2–8.1 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the sulfanyl group and propanoate backbone .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₂₁ClN₂O₄S: 385.0985) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How does the steric hindrance from the Boc group influence the compound’s reactivity in downstream modifications?

The Boc group introduces steric bulk, which:

  • Slows Nucleophilic Attacks : Reduces reactivity at the β-carbon of the propanoate ester, requiring stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for alkylation .
  • Stabilizes Against Hydrolysis : The Boc-protected amine resists acidic/basic hydrolysis, enabling selective deprotection (e.g., TFA in DCM) without affecting the ester or sulfanyl groups .

Q. Experimental Validation :

  • Compare reaction rates of Boc-protected vs. unprotected analogs in model reactions (e.g., Suzuki coupling). Kinetic studies via ¹H NMR can quantify rate differences .

Advanced: What strategies mitigate degradation of the sulfanyl moiety during long-term storage?

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation to sulfoxides .
  • Temperature Control : Stability studies show degradation increases above −20°C. Lyophilization or storage as a solid at −80°C is optimal .
  • Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in solutions to inhibit radical-mediated oxidation .

Q. Degradation Pathway Analysis :

  • Use LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives) and adjust storage conditions accordingly .

Basic: What are the potential biological targets or activities associated with this compound?

While direct studies are limited, structural analogs suggest:

  • Enzyme Inhibition : The sulfanyl group may act as a nucleophilic "warhead" targeting cysteine proteases (e.g., cathepsins) or kinases .
  • Antimicrobial Activity : Chlorobenzoyl derivatives exhibit activity against Gram-positive bacteria (MIC ~10–50 µg/mL) .

Q. Screening Recommendations :

  • Perform in vitro assays against enzyme panels (e.g., Eurofins DiscoverX) to identify hits. Use SPR (surface plasmon resonance) for binding affinity measurements .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with logP and metabolic stability .
  • Docking Studies : Predict binding poses to targets (e.g., proteases) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to catalytic residues .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., hepatic CYP450 inhibition) .

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